molecular formula C10H13NO4S B3141613 2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid CAS No. 4816-81-3

2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid

Cat. No.: B3141613
CAS No.: 4816-81-3
M. Wt: 243.28 g/mol
InChI Key: LQXKHFZRJYXXFA-UHFFFAOYSA-N
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Description

2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 627003. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid, also known as N-Tosyl-L-alanine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of p-toluenesulfonyl chloride with L-alanine. The resulting compound can undergo further modifications to yield various derivatives with enhanced biological properties. Characterization techniques such as FTIR, NMR spectroscopy, and elemental analysis are employed to confirm the structure of synthesized compounds .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans, revealed that the compound possesses significant inhibitory effects. The half-maximal inhibitory concentration (IC50) values for related compounds derived from this structure ranged from 1.11 to 1.12 µg/ml, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Derivatives

CompoundPathogenIC50 (µg/ml)
1Staphylococcus aureus1.11±0.15
2Escherichia coli1.12±0.13
3Candida albicansNot specified

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using the DPPH free radical scavenging assay. Compounds derived from this structure demonstrated varying degrees of antioxidant activity, with some derivatives exhibiting inhibition percentages comparable to standard antioxidants such as ascorbic acid .

Table 2: Antioxidant Activity Results

Sample% Inhibition at 200 µg/ml% Inhibition at 100 µg/ml% Inhibition at 50 µg/ml
Ascorbic Acid96.8397.6897.31
Compound A93.4187.6784.92
Compound B75.0371.7977.05

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells and human systems. The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication . Additionally, molecular docking studies suggest that the compound may bind effectively to various enzyme targets involved in inflammatory processes, further indicating its potential as an anti-inflammatory agent .

Case Studies and Research Findings

A significant body of research has focused on the derivatives of this compound for their potential therapeutic applications:

  • Antimicrobial Studies : A study demonstrated that novel derivatives exhibited superior antibacterial activity compared to standard antibiotics like penicillin and fluconazole, suggesting their viability as alternative treatments for resistant strains .
  • Antioxidant Studies : Another investigation highlighted the antioxidant properties of these compounds, emphasizing their potential in managing oxidative stress-related conditions .
  • Molecular Docking : In silico studies revealed strong binding affinities for several enzyme targets, suggesting that modifications to the core structure could enhance efficacy against specific diseases such as malaria and trypanosomiasis .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₁₇N₁O₄S
  • Molecular Weight : Approximately 319.38 g/mol
  • Key Functional Groups : Sulfonamide group, carboxylic acid group, and amino group.

Drug Synthesis

One of the primary applications of 2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid is in the synthesis of novel sulfonamide drugs. Sulfonamides are known for their antibacterial properties and are used to treat various infections.

Synthesis Methodology

  • The compound is synthesized through an indirect method that avoids contamination, using precursors such as 4-nitrobenzenesulphonylchloride and L-tryptophan.
  • The synthesis process involves slow evaporation techniques to achieve high purity without the need for extensive purification.

Case Study

In a recent study, derivatives of this compound were synthesized and evaluated for their efficacy against bacterial strains like MRSA and E. coli. One derivative demonstrated significant antibacterial activity with a safe therapeutic dose, indicating its potential as a new antibiotic agent.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly targeting proteases involved in various metabolic pathways.

Research Findings

Research indicates that compounds derived from this acid have been tested for their inhibitory effects on enzymes related to inflammation and cancer cell proliferation.

Antimicrobial Activity

The compound has been evaluated for its dual antimicrobial and anti-inflammatory activities. This dual action is significant for developing multi-target therapeutic agents.

Testing Methodology

  • A series of derivatives were synthesized and screened against various bacterial strains.
  • The evaluation included assessing COX inhibitory and anti-inflammatory activities.

Results

One derivative was identified as the most potent antibacterial candidate against multiple strains while also exhibiting good selectivity towards COX-2 inhibition, highlighting its potential as a therapeutic agent in treating infections with an inflammatory component.

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has been studied for its anti-inflammatory properties.

Application in Ulcer Treatment

  • Derivatives of this compound were tested in vivo for their antiulcer potential.
  • Compounds demonstrated higher efficacy in reducing ulcer formation in pyloric ligation models, suggesting a protective effect on gastric mucosa.

Case Study Insights

In animal models, specific derivatives showed a marked reduction in ulcer severity compared to controls, indicating significant therapeutic potential for gastrointestinal conditions.

Summary Table of Applications

Application AreaDescriptionKey Findings
Drug SynthesisUsed in synthesizing novel sulfonamide antibiotics.Effective against MRSA and E. coli; safe therapeutic doses identified.
Enzyme InhibitionPotential inhibitor of proteases involved in metabolic pathways.Preliminary studies suggest role in inhibiting enzymes related to cancer progression.
Antimicrobial ActivityEvaluated for antibacterial properties against various strains.Potent activity against multiple bacterial strains; selective COX-2 inhibition noted.
Anti-inflammatory EffectsInvestigated for potential use in treating ulcers and inflammatory conditions.Significant reduction in ulcer severity observed in animal models; protective effects noted.

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7-3-5-9(6-4-7)16(14,15)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXKHFZRJYXXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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